Trihexyphenidyl
Trihexyphenidyl
Trihexyphenidyl is an amine.
Trihexyphenidyl is a centrally acting muscarinic antagonist used for treatment of parkinsonism and drug-induced extrapyramidal disorders. Its discovery was published in 1949 in a study looking for drugs with antispasmodic activity. Trihexyphenidyl is rarely used in the treatment of parkinsonism, and is not a first line treatment due to significant adverse effects. It has largely been replaced by drugs such as [levodopa]. Trihexyphenidyl was granted FDA approval on 13 May 1949.
Trihexyphenidyl is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Trihexyphenidyl has not been associated with serum enzyme elevations during treatment, but has been implicated in rare cases of acute liver injury.
Trihexyphenidyl is only found in individuals that have used or taken this drug. It is one of the centrally acting muscarinic antagonists used for treatment of parkinsonian disorders and drug-induced extrapyramidal movement disorders and as an antispasmodic. Trihexyphenidyl is a selective M1 muscarinic acetylcholine receptor antagonist. It is able to discriminate between the M1 (cortical or neuronal) and the peripheral muscarinic subtypes (cardiac and glandular). Trihexyphenidyl partially blocks cholinergic activity in the CNS, which is responsible for the symptoms of Parkinson's disease. It is also thought to increase the availability of dopamine, a brain chemical that is critical in the initiation and smooth control of voluntary muscle movement.
One of the centrally acting MUSCARINIC ANTAGONISTS used for treatment of PARKINSONIAN DISORDERS and drug-induced extrapyramidal movement disorders and as an antispasmodic.
See also: Trihexyphenidyl Hydrochloride (has salt form).
Trihexyphenidyl is a centrally acting muscarinic antagonist used for treatment of parkinsonism and drug-induced extrapyramidal disorders. Its discovery was published in 1949 in a study looking for drugs with antispasmodic activity. Trihexyphenidyl is rarely used in the treatment of parkinsonism, and is not a first line treatment due to significant adverse effects. It has largely been replaced by drugs such as [levodopa]. Trihexyphenidyl was granted FDA approval on 13 May 1949.
Trihexyphenidyl is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Trihexyphenidyl has not been associated with serum enzyme elevations during treatment, but has been implicated in rare cases of acute liver injury.
Trihexyphenidyl is only found in individuals that have used or taken this drug. It is one of the centrally acting muscarinic antagonists used for treatment of parkinsonian disorders and drug-induced extrapyramidal movement disorders and as an antispasmodic. Trihexyphenidyl is a selective M1 muscarinic acetylcholine receptor antagonist. It is able to discriminate between the M1 (cortical or neuronal) and the peripheral muscarinic subtypes (cardiac and glandular). Trihexyphenidyl partially blocks cholinergic activity in the CNS, which is responsible for the symptoms of Parkinson's disease. It is also thought to increase the availability of dopamine, a brain chemical that is critical in the initiation and smooth control of voluntary muscle movement.
One of the centrally acting MUSCARINIC ANTAGONISTS used for treatment of PARKINSONIAN DISORDERS and drug-induced extrapyramidal movement disorders and as an antispasmodic.
See also: Trihexyphenidyl Hydrochloride (has salt form).
Brand Name:
Vulcanchem
CAS No.:
144-11-6
VCID:
VC21005099
InChI:
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2
SMILES:
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O
Molecular Formula:
C20H31NO
Molecular Weight:
301.5 g/mol
Trihexyphenidyl
CAS No.: 144-11-6
Cat. No.: VC21005099
Molecular Formula: C20H31NO
Molecular Weight: 301.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trihexyphenidyl is an amine. Trihexyphenidyl is a centrally acting muscarinic antagonist used for treatment of parkinsonism and drug-induced extrapyramidal disorders. Its discovery was published in 1949 in a study looking for drugs with antispasmodic activity. Trihexyphenidyl is rarely used in the treatment of parkinsonism, and is not a first line treatment due to significant adverse effects. It has largely been replaced by drugs such as [levodopa]. Trihexyphenidyl was granted FDA approval on 13 May 1949. Trihexyphenidyl is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Trihexyphenidyl has not been associated with serum enzyme elevations during treatment, but has been implicated in rare cases of acute liver injury. Trihexyphenidyl is only found in individuals that have used or taken this drug. It is one of the centrally acting muscarinic antagonists used for treatment of parkinsonian disorders and drug-induced extrapyramidal movement disorders and as an antispasmodic. Trihexyphenidyl is a selective M1 muscarinic acetylcholine receptor antagonist. It is able to discriminate between the M1 (cortical or neuronal) and the peripheral muscarinic subtypes (cardiac and glandular). Trihexyphenidyl partially blocks cholinergic activity in the CNS, which is responsible for the symptoms of Parkinson's disease. It is also thought to increase the availability of dopamine, a brain chemical that is critical in the initiation and smooth control of voluntary muscle movement. One of the centrally acting MUSCARINIC ANTAGONISTS used for treatment of PARKINSONIAN DISORDERS and drug-induced extrapyramidal movement disorders and as an antispasmodic. See also: Trihexyphenidyl Hydrochloride (has salt form). |
|---|---|
| CAS No. | 144-11-6 |
| Molecular Formula | C20H31NO |
| Molecular Weight | 301.5 g/mol |
| IUPAC Name | 1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
| Standard InChI | InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 |
| Standard InChI Key | HWHLPVGTWGOCJO-UHFFFAOYSA-N |
| Impurities | 1-phenyl-3-(piperidine-1-yl)propan-1-one |
| SMILES | C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
| Canonical SMILES | C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
| Appearance | Solid powder |
| Melting Point | 114 °C 258.5 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator